Dimethylaminoparthenolide

Description

BenchChem offers high-quality Dimethylaminoparthenolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylaminoparthenolide including the price, delivery time, and more detailed information at info@benchchem.com.

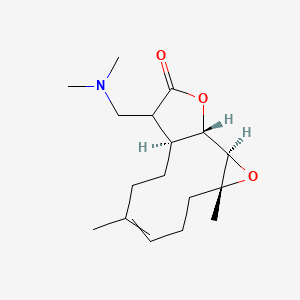

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO3 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1 |

InChI Key |

UJNSFDHVIBGEJZ-CALVTZMJSA-N |

Isomeric SMILES |

CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Dimethylaminoparthenolide (DMAPT) from Parthenolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the naturally occurring sesquiterpene lactone, parthenolide (B1678480). Possessing improved bioavailability, DMAPT has garnered significant interest within the scientific community for its potent anti-cancer properties, primarily attributed to its activity as a nuclear factor-kappa B (NF-κB) inhibitor. This technical guide provides a comprehensive overview of the synthesis of DMAPT from its precursor, parthenolide. It includes a detailed experimental protocol, a summary of key quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of this promising therapeutic agent.

Introduction

Parthenolide, a constituent of the medicinal plant feverfew (Tanacetum parthenium), has long been recognized for its anti-inflammatory and anti-cancer activities. However, its poor water solubility and limited bioavailability have hindered its clinical development. To address these limitations, researchers have developed more soluble analogs, with Dimethylaminoparthenolide (DMAPT) emerging as a leading candidate. DMAPT is synthesized through a straightforward chemical modification of parthenolide, retaining the core pharmacophore responsible for its biological activity while enhancing its drug-like properties. This guide details the synthetic protocol for converting parthenolide to DMAPT and its subsequent formulation as a fumarate (B1241708) salt to further improve its solubility and handling.

Synthesis of Dimethylaminoparthenolide (DMAPT) from Parthenolide

The synthesis of DMAPT from parthenolide is achieved through a Michael-type addition reaction. This reaction involves the nucleophilic addition of dimethylamine (B145610) to the α,β-unsaturated lactone moiety present in the parthenolide molecule. The general reaction scheme is depicted below:

Parthenolide + Dimethylamine → Dimethylaminoparthenolide (DMAPT)

Following the synthesis of the free base form of DMAPT, it is typically converted to its fumarate salt to enhance its stability and aqueous solubility.

Experimental Protocol

This protocol is based on methodologies described in the scientific literature, notably the work of Neelakantan and coworkers.

Materials and Reagents:

-

Parthenolide (PTL)

-

Dimethylamine (solution in a suitable solvent, e.g., tetrahydrofuran (B95107) or ethanol)

-

Tetrahydrofuran (THF), anhydrous

-

Fumaric acid

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, rotary evaporator, etc.)

-

Inert atmosphere (e.g., nitrogen or argon gas)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve parthenolide in anhydrous tetrahydrofuran (THF).

-

Addition of Dimethylamine: To the stirred solution of parthenolide, add a solution of dimethylamine. The reaction is typically carried out under basic conditions. While the specific base is not always explicitly stated, the use of excess dimethylamine can itself create a basic environment.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (parthenolide) and the formation of the product (DMAPT).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then subjected to a standard aqueous work-up to remove any excess reagents and byproducts.

-

Purification of DMAPT (Free Base): The crude DMAPT can be purified using column chromatography on silica (B1680970) gel. The appropriate solvent system for elution should be determined by TLC analysis.

-

Formation of the Fumarate Salt:

-

Dissolve the purified DMAPT free base in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol).

-

In a separate flask, prepare a solution of fumaric acid (typically one equivalent) in the same solvent.

-

Slowly add the fumaric acid solution to the DMAPT solution with stirring.

-

The DMAPT fumarate salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent, such as diethyl ether, and by cooling the mixture.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The analytical data should be consistent with previously reported values for Dimethylaminoparthenolide monofumarate.[1]

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of DMAPT, as reported in the literature.

| Parameter | Value | Cell Line/Model | Reference |

| LD₅₀ | 1.7 µM | Primary Acute Myeloid Leukemia (AML) cells | [2] |

| Effect on Cell Viability | 24% viability at 7.5 µM (24h exposure) | Primary human AML cells (total population) | |

| Effect on Cell Viability | 12% viability at 7.5 µM (24h exposure) | Primary human AML cells (CD34+ population) | |

| Oral Bioavailability | Approximately 70% | In vivo models |

Signaling Pathways and Experimental Workflow

Experimental Workflow for DMAPT Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of DMAPT fumarate from parthenolide.

Caption: Workflow for the synthesis of DMAPT fumarate.

Simplified Signaling Pathway of DMAPT's Anti-Cancer Activity

DMAPT exerts its anti-cancer effects through the modulation of several key signaling pathways. The diagram below provides a simplified overview of its mechanism of action, focusing on the inhibition of the NF-κB pathway.

Caption: DMAPT inhibits the canonical NF-κB signaling pathway.

Conclusion

The synthesis of Dimethylaminoparthenolide (DMAPT) from parthenolide represents a significant advancement in the development of parthenolide-based therapeutics. The described protocol, involving a Michael addition followed by salt formation, provides a reliable method for obtaining this water-soluble analog. The enhanced bioavailability of DMAPT, coupled with its potent inhibition of the NF-κB signaling pathway, underscores its potential as a valuable tool for cancer research and as a candidate for further drug development. This guide provides the foundational knowledge for researchers to synthesize and explore the therapeutic applications of DMAPT.

References

The Core Mechanism of Dimethylaminoparthenolide (DMAPT) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the sesquiterpene lactone parthenolide (B1678480), derived from the feverfew plant (Tanacetum parthenium).[1] While parthenolide itself has demonstrated significant anti-cancer properties, its clinical utility has been hampered by poor bioavailability.[2][3][4] DMAPT was developed to overcome this limitation, exhibiting improved solubility and oral bioavailability, making it a promising candidate for clinical development in oncology.[5][6] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of DMAPT in cancer, focusing on its molecular targets, impact on key signaling pathways, and the experimental evidence supporting its therapeutic potential.

Core Mechanisms of Action

DMAPT exerts its anti-cancer effects through a complex and interconnected series of molecular events, primarily centered around the inhibition of pro-survival signaling pathways, induction of oxidative stress, and the targeting of cancer stem cells.

Inhibition of the NF-κB Signaling Pathway

A primary and well-documented mechanism of DMAPT is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, inflammation, and resistance to therapy.[2][3][4][7]

DMAPT primarily targets the canonical NF-κB pathway by inhibiting the IκB kinase (IKK) complex, specifically IKKβ.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[7] This blockade of NF-κB has been shown to delay resistance to androgen receptor (AR) inhibition in prostate cancer by preventing the upregulation of AR and its splice variants like AR-V7.[7][9]

Induction of Reactive Oxygen Species (ROS)

DMAPT has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell lines, including non-small cell lung cancer (NSCLC), bladder cancer, and triple-negative breast cancer.[5][10][11] This increase in intracellular ROS leads to oxidative stress, a condition that can damage cellular components and trigger programmed cell death. The generation of ROS by DMAPT is an early event that contributes to its cytotoxic effects.[5] This oxidative stress can also lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.[6]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic transcription factor that is aberrantly activated in many cancers, contributing to tumor growth and progression.[12][13][14] DMAPT has been demonstrated to decrease the activity of STAT3, leading to a reduction in the expression of its downstream target, Mcl-1, an anti-apoptotic protein.[15] The inhibition of the STAT3 pathway contributes to the anti-proliferative and pro-apoptotic effects of DMAPT.[15]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of NF-κB and STAT3 inhibition, along with the induction of ROS, leads to the induction of apoptosis (programmed cell death) in cancer cells.[5][16] DMAPT has been shown to induce both early and late apoptotic events.[5] Furthermore, DMAPT can cause cell cycle arrest, halting the proliferation of cancer cells. The specific phase of cell cycle arrest appears to be cell-type dependent.[5]

Targeting Cancer Stem Cells

A significant aspect of DMAPT's anti-cancer activity is its ability to target cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. DMAPT and its parent compound, parthenolide, have been shown to exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction, and necrosis.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on DMAPT.

Table 1: In Vitro Efficacy of DMAPT

| Cancer Type | Cell Line | Assay | Endpoint | DMAPT Concentration | Result | Reference |

| Prostate Cancer | PC-3, CWR22Rv1 | Proliferation | IC50 | 5-10 µM | Inhibition of proliferation | [6] |

| Lung & Bladder Cancer | A549, UMUC-3 | Proliferation | BrdU accumulation | 5-20 µM | >95% inhibition | [5] |

| Pancreatic Cancer | Panc-1 | Metabolic (MTT) | Synergism with Actinomycin-D | 12 µM | Synergistic inhibition | [17] |

| Pancreatic Cancer | BxPC-3, PANC-1, MIA PaCa-2 | Proliferation | Cell counts | Not specified | Enhanced gemcitabine (B846) inhibition | [18][19] |

| Chronic Myeloid Leukemia | K562, KCL-22, Meg-01 | Apoptosis | Cell death | 7.5-10 µM | Increased cell death | [20] |

Table 2: In Vivo Efficacy of DMAPT

| Cancer Type | Animal Model | DMAPT Administration | Treatment Regimen | Outcome | Result | Reference |

| Lung Cancer | A549 xenograft | Oral | 100 mg/kg/day | Tumor growth suppression | 54% reduction | [5] |

| Bladder Cancer | UMUC-3 xenograft | Oral | Not specified | Tumor growth suppression | 63% reduction | [5] |

| Lung Cancer | A549 metastatic model | Oral | 40 mg/kg/day | Lung metastatic volume | 28% reduction | [5] |

| Prostate Cancer | VCaP-CR xenograft | Oral (in combination with castration) | Not specified | Tumor growth | Significant reduction | [7] |

Key Experimental Protocols

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability. Pancreatic cancer cells (Panc-1) were treated with DMAPT and/or Actinomycin-D. The absorbance was read to determine cell viability.[17]

-

BrdU Accumulation Assay: To measure cellular proliferation, lung (A549) and bladder (UMUC-3) cancer cells were treated with DMAPT. The incorporation of BrdU into newly synthesized DNA was quantified to assess proliferation.[5]

-

Cell Counts: Pancreatic cancer cell lines (BxPC-3, PANC-1, and MIA PaCa-2) were treated with DMAPT and/or gemcitabine, and cell numbers were counted to determine the effect on proliferation.[18][19]

Apoptosis Assays

-

Annexin V and Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis) and analyzed by flow cytometry. This was used to assess DMAPT-induced apoptosis in UMUC-3 bladder cancer cells.[5]

-

Western Blot for Cleaved PARP: Cleavage of PARP is a hallmark of apoptosis. Western blotting was used to detect cleaved PARP in non-small-cell lung carcinoma cells following DMAPT and/or ionizing radiation treatment.[21]

NF-κB Activity Assays

-

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect protein-DNA interactions. EMSA was employed to measure the DNA binding activity of NF-κB in pancreatic and prostate cancer cells treated with DMAPT.[2][3][4][18][19]

-

Luciferase Reporter Assay: A plasmid containing a luciferase gene under the control of an NF-κB responsive promoter is transfected into cells. A decrease in luciferase activity upon DMAPT treatment indicates inhibition of NF-κB transcriptional activity in NSCLC cells.[21]

-

Western Blot for p-IκBα: Phosphorylation of IκBα is a key step in NF-κB activation. Western blotting for phosphorylated IκBα was used to demonstrate DMAPT's inhibition of IKK activity in NSCLC cells.[21]

In Vivo Tumor Xenograft Studies

-

Subcutaneous Xenograft Model: Human cancer cells (e.g., A549, UMUC-3, VCaP-CR) are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with oral DMAPT, and tumor volume is measured over time to assess anti-tumor efficacy.[5][7]

Conclusion and Future Directions

Dimethylaminoparthenolide has emerged as a compelling anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to concurrently inhibit key survival pathways like NF-κB and STAT3, induce cytotoxic ROS, and target resilient cancer stem cell populations underscores its therapeutic potential across a range of malignancies. The favorable oral bioavailability of DMAPT further enhances its clinical promise.

Future research should continue to explore the full spectrum of DMAPT's molecular targets and its potential for synergistic combinations with other targeted therapies and immunotherapies. Further elucidation of the precise mechanisms underlying its effects on cancer stem cells will be crucial for developing strategies to overcome therapeutic resistance and prevent tumor recurrence. As DMAPT progresses through clinical trials, a deeper understanding of its pharmacodynamics and predictive biomarkers for patient response will be essential for its successful translation into a valuable tool in the oncologist's armamentarium.

References

- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo. | Sigma-Aldrich [merckmillipore.com]

- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo. | Sigma-Aldrich [merckmillipore.com]

- 5. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB-dependent and -independent epigenetic modulation using the novel anti-cancer agent DMAPT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jcbt.eternopublisher.com [jcbt.eternopublisher.com]

- 15. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]

- 16. mdpi.com [mdpi.com]

- 17. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dimethylamino parthenolide enhances the inhibitory effects of gemcitabine in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dimethylamino Parthenolide Enhances the Inhibitory Effects of Gemcitabine in Human Pancreatic Cancer Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB inhibition by dimethylaminoparthenolide radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylaminoparthenolide (DMAPT): A Technical Guide to its NF-κB Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide (B1678480), has emerged as a potent inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. Constitutive activation of NF-κB is a hallmark of numerous cancers and inflammatory diseases, making it a critical target for therapeutic intervention. DMAPT's primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit, which is a crucial upstream regulator of NF-κB activation. This targeted inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression. This technical guide provides an in-depth overview of the molecular mechanism of DMAPT's action, a compilation of its observed effects in various cancer cell lines, detailed experimental protocols for studying its activity, and visualizations of the involved pathways and workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] In most unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held in an inactive state in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[2]

Activation of the canonical NF-κB pathway is initiated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and growth factors. These stimuli lead to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[3] IKKβ then phosphorylates IκBα at specific serine residues, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 heterodimer, allowing its translocation into the nucleus.[2] Once in the nucleus, NF-κB binds to specific κB elements in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes involved in inflammation, immunity, cell survival, and proliferation.[3] Dysregulation of this pathway is a key driver in the pathogenesis of many diseases, including cancer.[1][2]

Mechanism of Action of Dimethylaminoparthenolide (DMAPT)

DMAPT is a bioavailable derivative of parthenolide that has demonstrated significant potential as an NF-κB inhibitor.[4] Its primary molecular target is the IKKβ subunit of the IKK complex.[2] DMAPT covalently binds to a specific cysteine residue within the activation loop of IKKβ.[2] This binding event allosterically inhibits the kinase activity of IKKβ, preventing it from phosphorylating its downstream target, IκBα.

By inhibiting IKKβ, DMAPT effectively blocks the entire downstream cascade of the canonical NF-κB pathway. The key consequences of DMAPT's action are:

-

Inhibition of IκBα Phosphorylation and Degradation: DMAPT prevents the IKKβ-mediated phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex.

-

Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the p65/p50 NF-κB heterodimer is retained in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of NF-κB Target Gene Expression: The inability of NF-κB to reach its target genes in the nucleus leads to a decrease in the transcription of pro-inflammatory and pro-survival genes.

This targeted inhibition of the canonical NF-κB pathway underlies the anti-inflammatory and anti-cancer properties observed with DMAPT treatment.

Quantitative Data on DMAPT's Effects

While specific IC50 values for DMAPT's direct inhibition of NF-κB are not consistently reported across the literature, numerous studies have demonstrated its dose-dependent inhibitory effects on NF-κB activity and cancer cell viability. The following tables summarize the effective concentrations of DMAPT observed in various cancer cell lines.

| Cell Line | Cancer Type | Assay | DMAPT Concentration | Observed Effect | Reference |

| PC-3 | Prostate Cancer | EMSA | 5 µM | Reduced constitutive NF-κB binding activity | [4] |

| DU145 | Prostate Cancer | EMSA | 4 µM | Reduced constitutive NF-κB binding activity | [4] |

| VCaP-CR | Prostate Cancer | Western Blot | 5 µM | Counteracted increase in phosphorylated-p65 | [2] |

| A549 | Non-Small-Cell Lung Cancer | Luciferase Reporter Assay | Dose-dependent | Decreased NF-κB transcriptional activity | [1] |

| NCI-H460 | Non-Small-Cell Lung Cancer | Western Blot | Dose-dependent | Decreased phosphorylated IκBα levels | [1] |

| NCI-H1299 | Non-Small-Cell Lung Cancer | Western Blot | Dose-dependent | Decreased phosphorylated IκBα levels | [1] |

| Cell Line | Cancer Type | Co-treatment | DMAPT Concentration | Observed Effect | Reference |

| Panc-1 | Pancreatic Cancer | Actinomycin-D | 3-24 µM | Synergistic to moderate additivity in cell killing | N/A |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the inhibitory effect of DMAPT on the NF-κB pathway. These protocols are synthesized from established methodologies and findings from relevant literature.

Western Blot Analysis of IκBα Phosphorylation and p65 Nuclear Translocation

Objective: To qualitatively and semi-quantitatively measure the effect of DMAPT on IKKβ activity by assessing the phosphorylation status of its direct substrate, IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Materials:

-

Cell culture reagents (media, FBS, antibiotics)

-

DMAPT stock solution (in DMSO)

-

NF-κB activating agent (e.g., TNF-α, LPS)

-

Proteasome inhibitor (e.g., MG-132) (optional, for p-IκBα detection)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin or GAPDH (cytoplasmic loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, A549, PC-3) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of DMAPT (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.

-

For detection of phosphorylated IκBα, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour prior to cell lysis to prevent degradation of phosphorylated IκBα.

-

-

Protein Extraction:

-

For total protein lysates (to detect p-IκBα and total IκBα), wash cells with ice-cold PBS and lyse with RIPA buffer.

-

For nuclear and cytoplasmic fractions (to detect p65 translocation), use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

For p-IκBα, normalize the signal to total IκBα.

-

For p65 translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions. Normalize nuclear p65 to a nuclear loading control (Lamin B1) and cytoplasmic p65 to a cytoplasmic loading control (β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of DMAPT on NF-κB-dependent transcriptional activity.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid (containing κB binding sites upstream of a luciferase gene)

-

Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)

-

Transfection reagent

-

DMAPT stock solution

-

NF-κB activating agent (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24 hours.

-

-

Cell Treatment:

-

Pre-treat the cells with a serial dilution of DMAPT or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity (NF-κB-dependent) to the Renilla luciferase activity (transfection control) for each well.

-

Calculate the percentage of NF-κB inhibition for each DMAPT concentration relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the DMAPT concentration to generate a dose-response curve and determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively assess the effect of DMAPT on the DNA-binding activity of the NF-κB p65/p50 heterodimer.

Materials:

-

Cells and treatment reagents as described in the Western blot protocol.

-

Nuclear extraction buffer

-

Biotin- or radio-labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site

-

Unlabeled ("cold") competitor probe

-

Poly(dI-dC)

-

EMSA binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

TBE buffer

-

Membrane for transfer (if using biotinylated probe)

-

Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probe) or autoradiography film (for radiolabeled probe)

Procedure:

-

Nuclear Extract Preparation:

-

Treat cells with DMAPT and/or an NF-κB activator as described previously.

-

Prepare nuclear extracts from the treated cells.

-

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer.

-

For competition controls, add a 50-100 fold molar excess of the unlabeled probe before adding the labeled probe.

-

Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add loading buffer to the binding reactions.

-

Run the samples on a native polyacrylamide gel in TBE buffer.

-

-

Detection:

-

If using a radiolabeled probe, dry the gel and expose it to autoradiography film.

-

If using a biotinylated probe, transfer the DNA-protein complexes to a positively charged nylon membrane, crosslink the DNA to the membrane, and detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Data Analysis:

-

Analyze the resulting bands. A shifted band represents the NF-κB-DNA complex. A decrease in the intensity of the shifted band in DMAPT-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding. The specificity of the binding is confirmed by the disappearance of the shifted band in the presence of the unlabeled competitor probe.

-

Visualization of Experimental Workflow and Logical Relationships

Conclusion

Dimethylaminoparthenolide is a promising therapeutic agent that targets the canonical NF-κB signaling pathway with a high degree of specificity by inhibiting the IKKβ subunit. This technical guide has provided a comprehensive overview of its mechanism of action, a summary of its observed effects, and detailed protocols for its investigation. The provided information and visualizations serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of DMAPT and other NF-κB inhibitors. Further research is warranted to establish definitive IC50 values in various contexts and to continue exploring the full range of its therapeutic applications.

References

- 1. NF-κB inhibition by dimethylaminoparthenolide radiosensitizes non-small-cell lung carcinoma by blocking DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Reactive Oxygen Species in DMAPT-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamino parthenolide (B1678480) (DMAPT), a water-soluble analog of the sesquiterpene lactone parthenolide, has emerged as a promising anti-cancer agent. Its cytotoxic effects are multifaceted, with a growing body of evidence pointing to the pivotal role of reactive oxygen species (ROS) as a central mediator of its mechanism of action. This technical guide provides an in-depth exploration of the intricate relationship between DMAPT and ROS, detailing the signaling pathways involved, summarizing key quantitative data, and offering comprehensive experimental protocols for researchers in the field.

Introduction: DMAPT and its Anti-Cancer Properties

Dimethylamino parthenolide (DMAPT) is a synthetic derivative of parthenolide, a natural compound found in the feverfew plant (Tanacetum parthenium). While parthenolide itself exhibits anti-cancer properties, its poor solubility and bioavailability have limited its clinical translation. DMAPT was developed to overcome these limitations, demonstrating enhanced water solubility and oral bioavailability.

A primary molecular target of DMAPT is the transcription factor Nuclear Factor-kappaB (NF-κB).[1][2][3] NF-κB is a key regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers. By inhibiting the IκB kinase (IκK) complex, DMAPT prevents the degradation of IκBα and the subsequent nuclear translocation and DNA binding of the p65 subunit of NF-κB. This inhibition of NF-κB signaling contributes to the anti-proliferative and pro-apoptotic effects of DMAPT in various cancer cell lines.

Beyond its well-established role as an NF-κB inhibitor, a significant component of DMAPT's cytotoxicity is mediated through the generation of reactive oxygen species (ROS).[1][4][5][6][7] This guide will delve into the mechanisms by which DMAPT induces ROS and how this oxidative stress orchestrates cancer cell death.

The Central Role of ROS in DMAPT's Mechanism of Action

DMAPT treatment leads to a significant increase in intracellular ROS levels in a variety of cancer cell types, including those from lung, bladder, breast, and leukemia.[1][4][6] This elevation in ROS is not merely a byproduct of cellular stress but a critical initiator of downstream cytotoxic events. The pro-oxidant effect of DMAPT appears to be a key driver of its anti-cancer activity.

Sources of DMAPT-Induced ROS

The primary sources of ROS generation in response to DMAPT treatment include:

-

Mitochondria: DMAPT can induce mitochondrial dysfunction, leading to the leakage of electrons from the electron transport chain and the subsequent production of superoxide (B77818) anions.[4][5]

-

NADPH Oxidases (NOXs): In some cancer cell types, such as triple-negative breast cancer stem-like cells, DMAPT has been shown to activate NADPH oxidases, which are membrane-bound enzyme complexes that generate superoxide.[4][5]

Downstream Consequences of ROS Generation

The surge in intracellular ROS triggered by DMAPT initiates a cascade of events that culminate in cell death. A key consequence is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of stress responses, and its sustained activation often leads to apoptosis. The link between DMAPT-induced ROS and JNK activation has been demonstrated by the ability of the ROS scavenger N-acetylcysteine (NAC) to suppress JNK phosphorylation.[1]

Furthermore, the excessive accumulation of ROS can lead to DNA damage.[7] This genotoxic stress can trigger cell cycle arrest and activate apoptotic pathways.

Signaling Pathways in DMAPT-Induced ROS-Mediated Cytotoxicity

The cytotoxic effects of DMAPT are orchestrated by a complex interplay of signaling pathways initiated by ROS.

The ROS-JNK Apoptotic Axis

As mentioned, a central pathway involves the activation of JNK by ROS. Activated JNK can phosphorylate a variety of downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of pro-apoptotic genes.

Crosstalk with the NF-κB Pathway

Interestingly, there is significant crosstalk between the ROS-JNK axis and the NF-κB pathway. While DMAPT directly inhibits NF-κB, the generation of ROS can also modulate NF-κB activity. The concurrent inhibition of the pro-survival NF-κB pathway and activation of the pro-apoptotic JNK pathway by DMAPT creates a synergistic effect that pushes the cancer cell towards apoptosis.[1]

Induction of Apoptosis

DMAPT-induced ROS generation ultimately leads to the activation of the apoptotic cascade. This is evidenced by the cleavage of procaspase-8 and procaspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] The apoptotic cell death induced by DMAPT can be significantly inhibited by the ROS scavenger NAC, confirming the critical role of oxidative stress in this process.[1] In some cellular contexts, DMAPT can also induce necrosis, another form of programmed cell death, which is also dependent on ROS generation.[4][5]

Quantitative Data on DMAPT Cytotoxicity and ROS Induction

The following tables summarize quantitative data from various studies on the effects of DMAPT on cancer cell lines.

Table 1: Effect of DMAPT on Cell Viability

| Cell Line | Cancer Type | DMAPT Concentration (µM) | Incubation Time (h) | % Viability Reduction (approx.) | Reference |

| UMUC-3 | Bladder Cancer | 5 | 24 | 40% | [1] |

| A549 | Lung Cancer | 10 | 24 | 50% | [1] |

| K562 | Chronic Myeloid Leukemia | 7.5 | 24 | 60% | [6] |

| U87 | Glioblastoma | 5 | 48 | 50% | [7] |

| LN229 | Glioblastoma | 5 | 48 | 60% | [7] |

Table 2: Induction of Apoptosis by DMAPT

| Cell Line | Cancer Type | DMAPT Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| UMUC-3 | Bladder Cancer | 5 | 24 | 35% (Early & Late) | [1] |

| UMUC-3 | Bladder Cancer | 10 | 24 | 60% (Early & Late) | [1] |

| KCL-22 | Chronic Myeloid Leukemia | 10 | 24 | ~3-fold increase | [6] |

| U87 | Glioblastoma | 5 | 48 | ~40% | [7] |

Table 3: DMAPT-Induced ROS Generation

| Cell Line | Cancer Type | DMAPT Concentration (µM) | Incubation Time (h) | Fold Increase in ROS (approx.) | Reference |

| CML CD34+lin- | Chronic Myeloid Leukemia | 10 | 1 | ~2.5-fold | [6] |

| U87 | Glioblastoma | 5 | 24 | ~3-fold | [7] |

| LN229 | Glioblastoma | 5 | 24 | ~4-fold | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of ROS in DMAPT cytotoxicity.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol for Flow Cytometry:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

DMAPT Treatment: Treat cells with the desired concentrations of DMAPT or vehicle control for the specified time.

-

Harvesting: After treatment, harvest the cells by trypsinization and wash once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in pre-warmed PBS containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with PBS.

-

Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Measurement of Mitochondrial Superoxide with MitoSOX Red

Principle: MitoSOX Red is a cell-permeable fluorescent probe that selectively targets mitochondria. It is oxidized by mitochondrial superoxide to a red fluorescent product.

Protocol for Flow Cytometry:

-

Cell Preparation: Prepare a single-cell suspension from either adherent or suspension cultures.

-

Staining: Resuspend the cells in pre-warmed Hanks' Balanced Salt Solution (HBSS) containing 5 µM MitoSOX Red. Incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet three times with warm HBSS.

-

Analysis: Resuspend the final cell pellet in fresh warm HBSS and analyze immediately on a flow cytometer using an excitation wavelength of 510 nm and an emission wavelength of 580 nm.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

DMAPT Treatment: Treat cells with a range of DMAPT concentrations for the desired duration.

-

MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Harvesting: Harvest cells after DMAPT treatment, including any floating cells in the medium.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse DMAPT-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Dimethylaminoparthenolide: A Technical Guide on its Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoparthenolide (DMAPT) is a semi-synthetic, water-soluble derivative of the naturally occurring sesquiterpene lactone, parthenolide (B1678480). Developed to overcome the poor bioavailability of its parent compound, DMAPT has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of DMAPT. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a structured summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications.

Discovery and Development

Parthenolide, the precursor to DMAPT, is a natural product isolated from the plant Tanacetum parthenium (feverfew). While demonstrating significant biological activity, its clinical development has been hampered by poor water solubility and low bioavailability.[1] To address these limitations, a water-soluble amino derivative, Dimethylaminoparthenolide (DMAPT), was synthesized.[1] This was achieved through a Michael addition reaction of dimethylamine (B145610) to the α-methylene-γ-lactone moiety of parthenolide.[1] The resulting aminoparthenolide, DMAPT, retains the biological activity of parthenolide but exhibits improved pharmacokinetic properties, making it a more viable candidate for clinical investigation.[1]

Chemical Properties

DMAPT is a white crystalline solid with a molecular formula of C₁₇H₂₇NO₃ and a molecular weight of 293.41 g/mol .[2] Its improved water solubility compared to parthenolide is a key characteristic that enhances its bioavailability.[1]

Table 1: Physicochemical Properties of Dimethylaminoparthenolide

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇NO₃ | [2] |

| Molecular Weight | 293.41 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 143-149 °C | [2] |

| Solubility | DMSO (10 mg/mL), Ethanol (10 mg/mL), DMF (20 mg/mL) | [2] |

| CAS Number | 870677-05-7 | [2] |

Synthesis of Dimethylaminoparthenolide

The synthesis of Dimethylaminoparthenolide (DMAPT) is achieved through the reaction of parthenolide with dimethylamine.[1]

Experimental Protocol: Synthesis of Dimethylaminoparthenolide Fumarate[1]

-

Reaction Setup: Dissolve parthenolide in a suitable organic solvent (e.g., ethanol).

-

Addition of Dimethylamine: Add an excess of dimethylamine (typically as a solution in a compatible solvent) to the parthenolide solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for the Michael addition to proceed.

-

Isolation of Fumarate (B1241708) Salt: After the reaction is complete, add a solution of fumaric acid in the same solvent to the reaction mixture.

-

Precipitation and Filtration: The Dimethylaminoparthenolide monofumarate salt will precipitate out of the solution. Collect the precipitate by filtration.

-

Purification: Wash the collected solid with a cold solvent to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the identity and purity of the synthesized DMAPT fumarate using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action

The biological activity of DMAPT is multifaceted, primarily involving the modulation of key cellular signaling pathways implicated in inflammation and cancer: the NF-κB and STAT3 pathways, and the generation of reactive oxygen species (ROS).

Inhibition of the NF-κB Signaling Pathway

DMAPT is a potent inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival, proliferation, and inflammation.

DMAPT exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the IKKβ subunit.[3] It is thought to bind to a cysteine residue within the IKKβ protein.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters the NF-κB (p65/p50) dimer in the cytoplasm.[3][4] As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of its target genes involved in cell survival and proliferation.[3]

Figure 1: DMAPT inhibits the canonical NF-κB signaling pathway.

Generation of Reactive Oxygen Species (ROS)

DMAPT has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[5] This increase in intracellular ROS levels contributes significantly to its anti-cancer effects. The accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Figure 2: DMAPT induces apoptosis through the generation of ROS.

Inhibition of STAT3 Signaling

In addition to its effects on NF-κB, DMAPT also inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] STAT3 is another key transcription factor that is often constitutively activated in cancer cells and promotes cell proliferation, survival, and angiogenesis. The inhibition of STAT3 signaling by DMAPT further contributes to its anti-tumor activity.

Biological Activity and Quantitative Data

DMAPT has demonstrated significant cytotoxic and anti-proliferative activity against a wide range of cancer cell lines.

Table 2: In Vitro Activity of Dimethylaminoparthenolide (IC₅₀/LD₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ / LD₅₀ (µM) | Reference |

| Primary AML cells | Acute Myeloid Leukemia | 1.7 (LD₅₀) | [1][6] |

| PC-3 | Prostate Cancer | ~5 | [6] |

| DU145 | Prostate Cancer | ~4 | [6] |

| A549 | Non-small cell lung cancer | 5-20 | [5] |

| UMUC-3 | Bladder Cancer | 5-20 | [5] |

Table 3: In Vivo Efficacy of Dimethylaminoparthenolide

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| A549 xenograft | 100 mg/kg/day, oral | 54% | [5] |

| UMUC-3 xenograft | 100 mg/kg, twice daily, oral | 63% | [5] |

| TRAMP mice (prostate cancer) | 100 mg/kg, 3 times/week, oral | Delayed tumor development | [6] |

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of DMAPT on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of DMAPT (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Figure 3: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol allows for the analysis of key protein expression and phosphorylation states in the NF-κB pathway following DMAPT treatment.[10][11]

-

Cell Treatment and Lysis: Treat cells with DMAPT for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][12]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after DMAPT treatment.[13][14]

-

Cell Treatment: Treat cells with DMAPT for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[14]

Conclusion

Dimethylaminoparthenolide represents a significant advancement over its natural precursor, parthenolide, offering improved physicochemical properties that translate to enhanced bioavailability and clinical potential. Its well-defined mechanisms of action, centered on the inhibition of pro-survival signaling pathways like NF-κB and STAT3, and the induction of oxidative stress, provide a strong rationale for its continued investigation as a therapeutic agent for cancer and inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]

- 3. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylaminoparthenolide (DMAPT): A Technical Guide on a Promising Sesquiterpene Lactone Derivative for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoparthenolide (DMAPT) is a semi-synthetic, water-soluble derivative of the natural sesquiterpene lactone, parthenolide (B1678480).[1] This modification significantly enhances its bioavailability, making it a promising candidate for clinical development.[2] DMAPT has demonstrated potent anti-cancer activity across a range of malignancies, including those of the prostate, lung, breast, and pancreas, as well as hematological cancers.[3][4][5] Its primary mechanisms of action involve the inhibition of the canonical NF-κB signaling pathway and the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, DMAPT has been shown to modulate other critical cancer-related pathways, such as STAT3 signaling, and exhibits synergistic effects with conventional cancer therapies like radiation.[6][7] This technical guide provides a comprehensive overview of DMAPT, detailing its chemical properties, mechanisms of action, and summarizing key preclinical data. It also includes detailed experimental protocols for researchers investigating this compound and visualizes its molecular interactions and experimental workflows.

Introduction: From a Natural Product to a Clinical Candidate

Parthenolide, a sesquiterpene lactone extracted from the medicinal plant feverfew (Tanacetum parthenium), has long been recognized for its anti-inflammatory and anti-cancer properties.[8] However, its poor water solubility and low bioavailability have limited its therapeutic potential.[9] To overcome these limitations, DMAPT was synthesized by reacting parthenolide with dimethylamine, resulting in a water-soluble fumarate (B1241708) salt with significantly improved pharmacokinetic properties.[2][9] This enhanced bioavailability allows for effective oral administration and has paved the way for its investigation in clinical trials.[3][10]

Chemical Properties of DMAPT:

| Property | Value | Reference |

| Chemical Name | (4E,8S)-8-[(dimethylamino)methyl]-2,3,6,7,7aS,8,10aS,10bR-octahydro-1aR,5-dimethyl-oxireno[6][7]cyclodeca[1,2-b]furan-9(1aH)-one | [6] |

| Molecular Formula | C₁₇H₂₇NO₃ | [11] |

| Molecular Weight | 293.41 g/mol | [6][11] |

| CAS Number | 870677-05-7 | [6][11] |

| Solubility | Soluble in DMSO, Ethanol, DMF, and water (as a salt) | [6] |

Mechanisms of Action

DMAPT exerts its anti-cancer effects through a multi-pronged approach, primarily targeting key survival pathways in cancer cells.

Inhibition of the Canonical NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, contributing to therapy resistance.[12] DMAPT is a potent inhibitor of the canonical NF-κB pathway.[3] It directly binds to a cysteine residue on the IκB kinase β (IKKβ) subunit, a key enzyme in the NF-κB signaling cascade.[3] This binding inhibits the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its pro-survival target genes.[3][13]

Generation of Reactive Oxygen Species (ROS)

DMAPT has been shown to induce the production of ROS within cancer cells.[4][5] This increase in oxidative stress can lead to DNA damage, activation of stress-activated protein kinases like JNK (c-Jun N-terminal kinase), and ultimately, apoptosis.[14][15] The generation of ROS appears to be a crucial component of DMAPT's cytotoxic effects, as the antioxidant N-acetylcysteine (NAC) can reverse some of its anti-proliferative properties.[14]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. DMAPT has been found to decrease the activity of STAT3, contributing to its anti-tumor effects, particularly in lung cancer.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of DMAPT across various cancer types as reported in preclinical studies.

Table 1: In Vitro Efficacy of DMAPT (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 5 - 10 | [14] |

| CWR22Rv1 | Prostate Cancer | 5 - 10 | [14] |

| A549 | Non-Small Cell Lung Cancer | ~10-20 | [16] |

| UMUC-3 | Bladder Cancer | ~5-10 | [16] |

| AML cells | Acute Myeloid Leukemia | 1.7 (LD50) | [17] |

Table 2: In Vivo Efficacy of DMAPT in Xenograft Models

| Cancer Type | Cell Line | Animal Model | DMAPT Dose & Administration | Tumor Growth Inhibition | Reference |

| Prostate Cancer | PC-3 | Athymic Nude Mice | 100 mg/kg/day, oral gavage | Significant reduction | [12] |

| Prostate Cancer | VCaP-CR | ICR-SCID Mice | 100 mg/kg/day, oral gavage (with castration) | Significant reduction | [3] |

| Non-Small Cell Lung Cancer | A549 | Athymic Nude Mice | 100 mg/kg/day, oral gavage | 54% | [16] |

| Bladder Cancer | UMUC-3 | Athymic Nude Mice | 100 mg/kg twice daily, oral gavage | 63% | [16] |

| Breast Cancer | MDA-MB-231 | Nude Mice | Not specified | Significant inhibition | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of DMAPT.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of DMAPT on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., PC-3, A549)

-

Complete culture medium

-

DMAPT stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of DMAPT in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the DMAPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DMAPT concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol outlines the steps for analyzing protein expression changes in response to DMAPT treatment.

Materials:

-

Cancer cells treated with DMAPT

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Lyse DMAPT-treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

Animal Xenograft Model

This protocol describes a general procedure for establishing and treating tumor xenografts in mice to evaluate the in vivo efficacy of DMAPT.

Materials:

-

Athymic nude or SCID mice (4-6 weeks old)

-

Cancer cell line of interest

-

Matrigel (optional)

-

DMAPT formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer DMAPT (e.g., 100 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of DMAPT.

Conclusion and Future Directions

DMAPT represents a significant advancement in the development of parthenolide-based therapeutics. Its improved bioavailability and potent anti-cancer activity, mediated through the inhibition of key survival pathways like NF-κB and STAT3, and the induction of ROS, make it a highly promising drug candidate. The preclinical data summarized in this guide provide a strong rationale for its continued investigation in various cancer types. Future research should focus on elucidating the full spectrum of its molecular targets, identifying predictive biomarkers for patient stratification, and exploring its efficacy in combination with other targeted therapies and immunotherapies in clinical settings. The ongoing and planned clinical trials will be crucial in determining the therapeutic potential of DMAPT in cancer treatment.

References

- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies | MDPI [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]

- 7. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Blockade with Oral Administration of Dimethylaminoparthenolide (DMAPT), Delays Prostate Cancer Resistance to Androgen Receptor (AR) Inhibition and Inhibits AR Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dimethylaminoparthenolide | C17H27NO3 | CID 129395999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

Preclinical Efficacy of Dimethylaminoparthenolide (DMAPT) in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide (B1678480), has emerged as a promising therapeutic candidate for the treatment of various leukemias, particularly acute myeloid leukemia (AML). Preclinical studies have demonstrated its potent and selective cytotoxic activity against leukemia stem cells (LSCs) and bulk leukemia cells while sparing normal hematopoietic cells. The primary mechanisms of action include the inhibition of the pro-survival NF-κB signaling pathway, induction of oxidative stress through the generation of reactive oxygen species (ROS), and activation of the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the preclinical data on DMAPT in leukemia, including quantitative efficacy data, detailed experimental protocols, and visualizations of its molecular mechanisms and experimental workflows.

In Vitro Efficacy of DMAPT in Leukemia

DMAPT has demonstrated significant cytotoxic effects against a range of leukemia cells in vitro. Its efficacy is highlighted by its low micromolar lethal dose (LD50) and its ability to induce apoptosis selectively in malignant cells.

Cytotoxicity and IC50/LD50 Values

DMAPT exhibits potent cytotoxic activity against primary AML cells with an LD50 of 1.7 μM.[1] Studies have shown a dose-dependent decrease in the viability of primitive AML stem cells (CD34+CD38−).[2]

| Cell Type | Concentration (µM) | Mean Viability (%) | Reference |

| Primary AML Cells (Total) | 7.5 | 24 | [2] |

| Primary AML Cells (CD34+) | 7.5 | 12 | [2] |

| Primary AML Stem Cells (CD34+CD38−) | 5.0 | 15.10 | [2] |

| Primary AML Stem Cells (CD34+CD38−) | 7.5 | 6.84 | [2] |

| Normal Hematopoietic Cells (CD34+) | 5.0 | 96 | [2] |

| Normal Hematopoietic Cells (CD34+CD38−) | 5.0 | 88 | [2] |

| Normal Hematopoietic Cells (CD34+) | 7.5 | >79 | [2] |

| Normal Hematopoietic Cells (CD34+CD38−) | 7.5 | >79 | [2] |

| Chronic Myeloid Leukemia (CML) MNCs | 5.0 (24h) | 40 | [3] |

| Chronic Myeloid Leukemia (CML) MNCs | 7.5 (24h) | 30 | [3] |

| Chronic Myeloid Leukemia (CML) MNCs | 5.0 (48h) | 30 | [3] |

| Chronic Myeloid Leukemia (CML) MNCs | 7.5 (48h) | 20 | [3] |

| Normal Bone Marrow MNCs | 5.0 (24h) | 100 | [3] |

| Normal Bone Marrow MNCs | 7.5 (24h) | 70 | [3] |

Induction of Apoptosis

DMAPT is a potent inducer of apoptosis in leukemia cells. This is a key mechanism behind its anti-leukemic activity.

| Cell Line/Type | Treatment | Apoptotic Effect | Reference |

| CML Cell Lines | 7.5 and 10 µM PTL or DMAPT | Increased cell death compared to untreated controls. | [3] |

| Primary AML | 18-hour treatment with DMAPT | Dramatically inhibited engraftment in NOD/SCID mice, indicating cell death. | [2] |

| CML Cells | Pre-treatment with ROS scavenger NAC | Rescued cells from DMAPT-induced cell death, indicating ROS-dependent apoptosis. | [3] |

In Vivo Efficacy of DMAPT in Leukemia Xenograft Models

Preclinical in vivo studies using mouse xenograft models have corroborated the anti-leukemic efficacy of DMAPT observed in vitro.

Tumor Growth Inhibition and Survival

Oral administration of DMAPT has been shown to be bioactive in vivo, leading to a reduction in leukemic cell burden.

| Model | Treatment | Key Findings | Reference |

| Primary Human AML Xenograft (NOD/SCID mice) | Single oral dose of 100 mg/kg DMAPT | In vivo bioactivity confirmed by increased oxidative stress and inhibition of NF-κB in human AML cells isolated from bone marrow. A rapid decrease in the percentage of CD34+ cells was observed. | [2] |

| Primary Human AML Xenograft (NOD/SCID mice) | 18-hour ex vivo treatment with DMAPT prior to injection | Decreased engraftment by 85% to 98.2% in four independent AML specimens compared to untreated controls. | [2] |

| Spontaneous Acute Canine Leukemias | Oral DMAPT administration | Demonstrated in vivo bioactivity as determined by functional assays and multiple biomarkers, including a rapid decrease in CD34+ cells and an increase in differentiated cells. | [2] |

Mechanism of Action of DMAPT

DMAPT exerts its anti-leukemic effects through a multi-pronged mechanism targeting key survival and stress response pathways in cancer cells.

Signaling Pathways Modulated by DMAPT

The primary molecular activities of DMAPT include the inhibition of NF-κB, induction of reactive oxygen species (ROS), and activation of p53.[2][4]

References

- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Dimethylaminoparthenolide (DMAPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract